Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 261356-82-5
Cat. No.: VC6077858
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261356-82-5 |
|---|---|
| Molecular Formula | C14H15ClN2O3 |
| Molecular Weight | 294.74 |
| IUPAC Name | ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) |
| Standard InChI Key | WMXIEEMJSQRUEK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a tetrahydropyrimidine core substituted with a 3-chlorophenyl group at position 4, a methyl group at position 6, and an ethyl carboxylate moiety at position 5 (Table 1). Its IUPAC name, ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects this substitution pattern.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight (g/mol) | 294.74 |
| CAS Number | 261356-82-5 |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C |
| InChIKey | WMXIEEMJSQRUEK-UHFFFAOYSA-N |
Crystallographic and Electronic Features
While crystallographic data for this specific derivative remains unpublished, analogous dihydropyrimidines exhibit chair conformations with planar aromatic rings. Density Functional Theory (DFT) studies on related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), reveal bond lengths of 1.37–1.48 Å for C–N and 1.21–1.24 Å for C=O groups, suggesting similar electronic environments in the title compound . Frontier Molecular Orbital (FMO) analysis of EDMT shows a HOMO-LUMO gap of 4.82 eV, implying moderate reactivity, which may extend to this chlorophenyl analog .
Synthesis and Optimization
Biginelli Reaction Framework
The compound is synthesized via the Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea. Calixarene sulfonic acid under ultrasonic irradiation in ethanol has emerged as an efficient catalytic system, achieving yields of 46–93% for analogous dihydropyrimidinones . For example, substituting benzaldehyde with 3-chlorobenzaldehyde in this protocol likely yields the target compound, though specific reaction conditions require optimization (Table 2) .
Table 2: Representative Synthesis Conditions
| Component | Role | Example |
|---|---|---|
| 3-Chlorobenzaldehyde | Aldehyde component | 0.1 mol |
| Ethyl acetoacetate | β-Keto ester | 0.1 mol |
| Urea/Thiourea | Urea derivative | 0.131 mol |
| Catalyst | Calixarene sulfonic acid | 10 mol% |
| Solvent | Ethanol | 20 mL |
| Reaction Time | Ultrasonic irradiation | 1–2 hours |
Alternative Methodologies
Spectral Characterization and Computational Modeling
Experimental Spectroscopic Data
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FT-IR: Expected peaks include ν(C=O) at ~1,693 cm⁻¹ (carboxylate) and ~1,639 cm⁻¹ (pyrimidinone), alongside ν(N–H) at 3,380–3,225 cm⁻¹ .
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¹H NMR: Key signals involve the ethyl group (δ 1.53–0.90 ppm, triplet), aromatic protons (δ 7.33–8.00 ppm), and methyl substituents (δ 2.20–2.73 ppm) .
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¹³C NMR: Carboxylate carbons resonate at ~168 ppm, while the pyrimidinone C=O appears at ~152 ppm .
DFT and TD-DFT Insights
DFT simulations at the B3LYP/6-311++G(d,p) level for EDMT predict Mulliken charges of −0.42 e for the carbonyl oxygen and +0.31 e for the pyrimidine nitrogen, highlighting nucleophilic and electrophilic sites, respectively . Time-Dependent DFT (TD-DFT) analysis in DMSO solvent aligns experimental UV-Vis λmax values (276–280 nm) with theoretical excitations, primarily π→π* transitions .
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